molecular formula C11H18FNO4 B2897851 tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 1824020-11-2

tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B2897851
CAS RN: 1824020-11-2
M. Wt: 247.266
InChI Key: XZBWUBOMJUHKDN-UHFFFAOYSA-N
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Description

“tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate” is an organic compound with the molecular formula C11H18FNO4 . It is used for research purposes .

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis of Related Compounds : Efficient synthesis methods for compounds related to tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate have been developed. For instance, a study by Vaid et al. (2013) describes an eight-step synthesis starting from oxoacetic acid monohydrate, leading to compounds with potential biological activity (Vaid et al., 2013).
  • Azetidine-based Chimeras : Sajjadi and Lubell (2008) explored the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, demonstrating the versatility of azetidine compounds in producing novel structures with potential for peptide activity studies (Sajjadi & Lubell, 2008).

Applications in Medicinal Chemistry

  • Synthesis of Biologically Active Intermediates : Zhao et al. (2017) describe the synthesis of tert-Butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in biologically active compounds, highlighting the role of similar tert-butyl azetidine derivatives in drug development (Zhao et al., 2017).

Chemical Properties and Reactivity

  • Diastereoselective Alkylation Studies : Tayama et al. (2018) investigated the diastereoselective alkylation of azetidine-2-carboxylic acid esters, providing insights into the chemical reactivity of tert-butyl azetidine derivatives (Tayama et al., 2018).

Structural and Physicochemical Analysis

  • X-ray Diffraction and Biological Evaluation : Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies and biological evaluation of a tert-butyl azetidine derivative, underscoring the importance of structural analysis in understanding the properties of these compounds (Sanjeevarayappa et al., 2015).

  • PET Imaging Ligands : Koren et al. (2000) developed a novel analogue of A-85380, a high-affinity nicotinic acetylcholine receptor ligand, using a tert-butyl azetidine derivative, illustrating its application in PET imaging (Koren et al., 2000).

properties

IUPAC Name

tert-butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(12,7-13)5-8(14)16-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBWUBOMJUHKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

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